molecular formula C17H20N2O2 B1385112 N-(4-Aminophenyl)-4-isobutoxybenzamide CAS No. 1020056-53-4

N-(4-Aminophenyl)-4-isobutoxybenzamide

Cat. No. B1385112
CAS RN: 1020056-53-4
M. Wt: 284.35 g/mol
InChI Key: NIATXARWCKHUHW-UHFFFAOYSA-N
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Description

“N-(4-Aminophenyl)-4-isobutoxybenzamide” is likely a compound with an amide functional group, which is a common feature in many bioactive molecules . It seems to be a derivative of benzamide , which is a simple compound consisting of a benzene ring attached to an amide group.


Synthesis Analysis

While specific synthesis methods for “this compound” are not available, similar compounds such as N-(4-aminophenyl)-substituted benzamides have been synthesized through reactions involving acyl chlorides and p-nitroaniline .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure. For instance, benzamide has a molecular weight of 212.2472 .

Scientific Research Applications

Biosensing Applications

  • N-(4-Hydroxyphenyl)-3,5-dinitrobenzamide-modified electrodes, related to N-(4-Aminophenyl)-4-isobutoxybenzamide, have been developed for the electrocatalytic determination of glutathione, showcasing its potential in biosensor technology (Karimi-Maleh et al., 2014).

Molecular and Chemical Studies

  • Studies involving derivatives of this compound have been conducted to explore their potential as memory enhancers and acetylcholinesterase inhibitors, which could have implications in treating cognitive disorders (Piplani et al., 2018).
  • The binding of N-substituted N-phenylbenzamide derivatives to AT-rich DNA was confirmed through surface plasmon resonance experiments, indicating a potential for antiprotozoal activity (Martínez et al., 2014).
  • Amino-substituted benzamide derivatives, related to this compound, have been researched for their antioxidant activity through electrochemical oxidation studies (Jovanović et al., 2020).
  • Molecular structure and intermolecular interactions of similar compounds have been analyzed to understand their chemical properties better (Karabulut et al., 2014).

Medicinal Chemistry

  • Research on compounds like 4-amino-N-[3-(2-hydroxyethyl)sulfonyl]phenylbenzamide has led to new synthetic processes, potentially paving the way for novel drug development (Mao Duo, 2000).
  • N-Phenylbenzamide derivatives, similar to this compound, have shown promising antiviral activity against Enterovirus 71, suggesting potential for therapeutic applications (Ji et al., 2013).

Other Applications

  • The anticonvulsant properties of N-phenylbenzamide derivatives have been investigated, hinting at possible applications in treating seizure disorders (Clark et al., 1984).
  • Radiolabelling of N-alkylaminoalkyl-substituted benzamides, similar to this compound, has been explored for melanoma imaging, indicating its potential in diagnostic applications (Mohammed et al., 1997).

Mechanism of Action

The mechanism of action would depend on the specific application of “N-(4-Aminophenyl)-4-isobutoxybenzamide”. For instance, N-(4-aminophenyl)-substituted benzamides have been used to improve the detection of organic acids .

Future Directions

Research into similar compounds suggests potential future directions. For instance, research into the synthesis of substituted pyridines with diverse functional groups suggests potential applications in the development of bioactive molecules .

properties

IUPAC Name

N-(4-aminophenyl)-4-(2-methylpropoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c1-12(2)11-21-16-9-3-13(4-10-16)17(20)19-15-7-5-14(18)6-8-15/h3-10,12H,11,18H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIATXARWCKHUHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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